[4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 3-bromobenzoate
Overview
Description
[4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 3-bromobenzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, a hydrazinylidene group, and a bromobenzoate moiety. Its distinct chemical properties make it a valuable subject for study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of [4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 3-bromobenzoate typically involves multiple steps, starting with the preparation of the individual components. The pyridine-2-carbonylhydrazine is first synthesized through the reaction of pyridine-2-carboxylic acid with hydrazine hydrate. This intermediate is then reacted with 4-formylphenyl 3-bromobenzoate under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
[4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The bromine atom in the benzoate moiety can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
[4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 3-bromobenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which [4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 3-bromobenzoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazinylidene group can form hydrogen bonds with active sites on enzymes, inhibiting their activity. Additionally, the bromobenzoate moiety may interact with hydrophobic pockets in proteins, further modulating their function. These interactions can lead to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Similar compounds to [4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 3-bromobenzoate include other hydrazinylidene derivatives and bromobenzoate esters. For example:
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Steviol glycosides: These are glycosides of steviol, responsible for the sweet taste of Stevia leaves.
The uniqueness of this compound lies in its combination of a pyridine ring, hydrazinylidene group, and bromobenzoate moiety, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
[4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 3-bromobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O3/c21-16-5-3-4-15(12-16)20(26)27-17-9-7-14(8-10-17)13-23-24-19(25)18-6-1-2-11-22-18/h1-13H,(H,24,25)/b23-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POLKQQZDBZLYHU-YDZHTSKRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.